molecular formula C40H28N2 B15165708 (E,E)-N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine) CAS No. 185196-49-0

(E,E)-N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine)

Cat. No.: B15165708
CAS No.: 185196-49-0
M. Wt: 536.7 g/mol
InChI Key: ZDYKKBKYHCOMDI-UHFFFAOYSA-N
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Description

(E,E)-N,N’-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine) is a complex organic compound featuring an anthracene core linked to phenylene and phenylmethanimine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-N,N’-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine) typically involves a multi-step process. One common method includes the condensation reaction between anthracene-9,10-dione and 4-aminobenzophenone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(E,E)-N,N’-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Bis(amine) derivatives.

    Substitution: Brominated anthracene derivatives.

Scientific Research Applications

(E,E)-N,N’-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of (E,E)-N,N’-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine) involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the replication and transcription processes, making it a potential candidate for anticancer therapies. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which can be harnessed in various biochemical applications.

Comparison with Similar Compounds

Similar Compounds

    Anthracene-9,10-dione: A precursor in the synthesis of (E,E)-N,N’-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine).

    4-Aminobenzophenone: Another precursor used in the synthesis.

    Bis(1-phenylmethanimine): A structurally related compound with similar imine groups.

Uniqueness

(E,E)-N,N’-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine) stands out due to its anthracene core, which imparts unique photophysical properties. This makes it particularly useful in the development of organic electronic materials and as a probe in biochemical studies.

Properties

CAS No.

185196-49-0

Molecular Formula

C40H28N2

Molecular Weight

536.7 g/mol

IUPAC Name

N-[4-[10-[4-(benzylideneamino)phenyl]anthracen-9-yl]phenyl]-1-phenylmethanimine

InChI

InChI=1S/C40H28N2/c1-3-11-29(12-4-1)27-41-33-23-19-31(20-24-33)39-35-15-7-9-17-37(35)40(38-18-10-8-16-36(38)39)32-21-25-34(26-22-32)42-28-30-13-5-2-6-14-30/h1-28H

InChI Key

ZDYKKBKYHCOMDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)N=CC7=CC=CC=C7

Origin of Product

United States

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